molecular formula C16H11N B12403717 1-Aminopyrene-d9

1-Aminopyrene-d9

Cat. No.: B12403717
M. Wt: 226.32 g/mol
InChI Key: YZVWKHVRBDQPMQ-LOIXRAQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Aminopyrene-d9 is a deuterated derivative of 1-Aminopyrene, a polycyclic aromatic hydrocarbon (PAH) with an amino group attached to the pyrene structure. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific studies due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminopyrene-d9 can be synthesized through a hydrogen-deuterium exchange reaction. This involves treating 1-Aminopyrene with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium .

Industrial Production Methods: The industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Aminopyrene-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Aminopyrene-d9 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Aminopyrene-d9 is unique due to its deuterium content, which provides distinct advantages in isotopic labeling studies. This makes it particularly valuable in research areas requiring precise tracking of molecular interactions and pathways .

Properties

Molecular Formula

C16H11N

Molecular Weight

226.32 g/mol

IUPAC Name

2,3,4,5,6,7,8,9,10-nonadeuteriopyren-1-amine

InChI

InChI=1S/C16H11N/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,17H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D

InChI Key

YZVWKHVRBDQPMQ-LOIXRAQWSA-N

Isomeric SMILES

[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C(C(=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])N)[2H])[2H])[2H]

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N

Origin of Product

United States

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